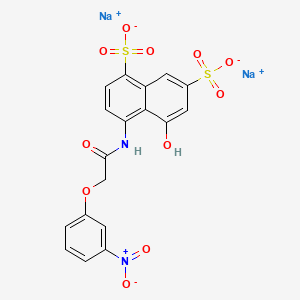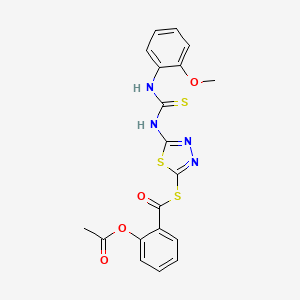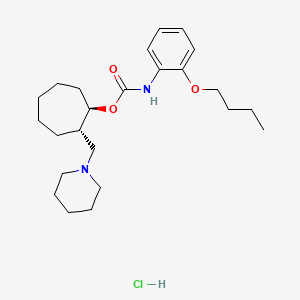
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- is a chemical compound known for its unique structure and properties. This compound features a cyclopentanol ring substituted with a 4-phenyl-1-piperidinyl group. The trans-(±)- notation indicates that the compound exists as a racemic mixture of two enantiomers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- typically involves the reaction of cyclopentanol with 4-phenyl-1-piperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects
相似化合物的比较
Similar Compounds
Similar compounds include other cyclopentanol derivatives and piperidine-substituted molecules. Examples are:
- Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, (1R,2R)-rel-
- (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclopentan-1-ol
Uniqueness
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- is unique due to its specific structural configuration and the presence of both cyclopentanol and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
112611-57-1 |
|---|---|
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC 名称 |
(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C16H23NO/c18-16-8-4-7-15(16)17-11-9-14(10-12-17)13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t15-,16-/m1/s1 |
InChI 键 |
ZCHXQEYBMVFQQT-HZPDHXFCSA-N |
手性 SMILES |
C1C[C@H]([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3 |
规范 SMILES |
C1CC(C(C1)O)N2CCC(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


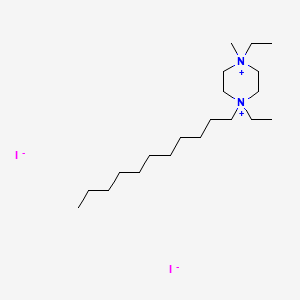
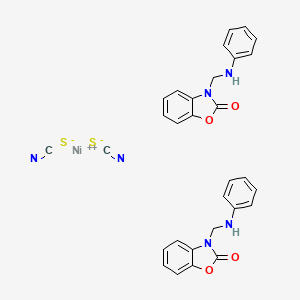
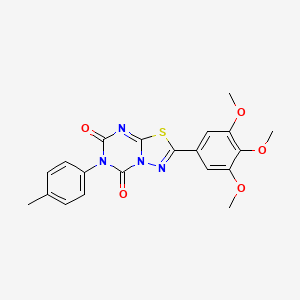
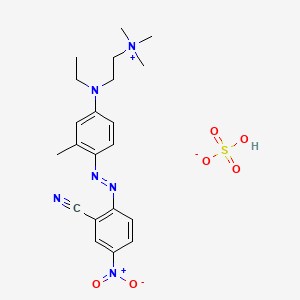

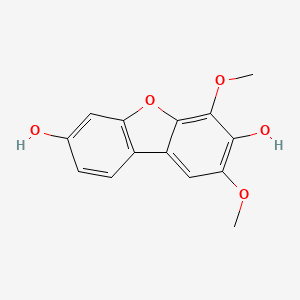

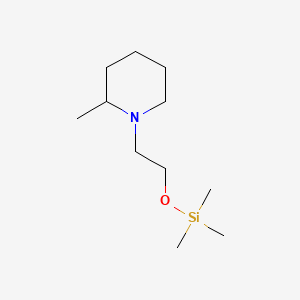
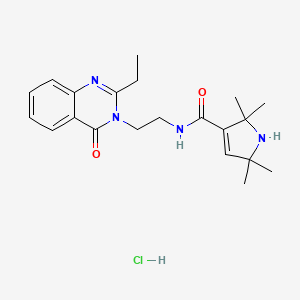
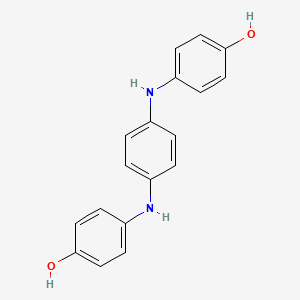
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
